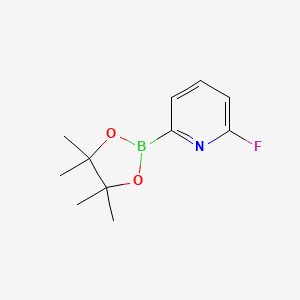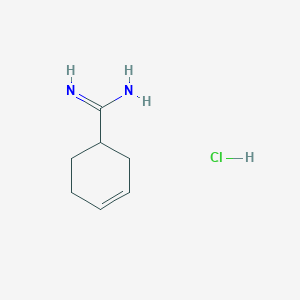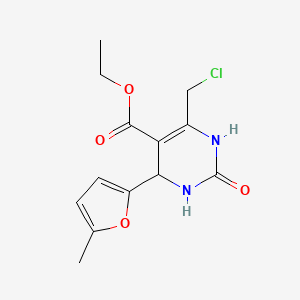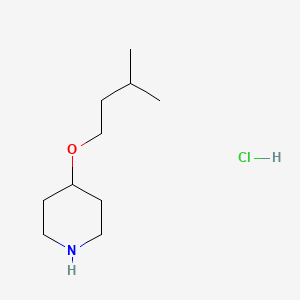
2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine, commonly known as P4TFMP, is a pyridine-based compound that has gained significant attention in the field of scientific research due to its unique chemical properties. P4TFMP is a white crystalline solid that is soluble in organic solvents and has a strong affinity for certain receptors in the body. In
Applications De Recherche Scientifique
Role in Diabetes Mellitus Type 2 Research
2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine and its structural relatives have been explored for their potential in treating Type 2 Diabetes Mellitus (T2DM) through the inhibition of DPP IV. DPP IV inhibitors, including compounds with pyridine and piperidine structures, show promise in enhancing insulin secretion by preventing the degradation of incretin molecules. This research demonstrates the chemical's potential in contributing to the development of new antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011).
Contribution to Heterocyclic Chemistry
The compound belongs to a class of heterocyclic compounds that have shown significant versatility in chemical reactions, such as nucleophilic aromatic substitution. Studies on piperidine and its reactions with nitro-group-containing aromatics provide insights into reaction mechanisms relevant to synthesizing compounds with similar structures. This research helps in understanding the chemical behavior and potential applications of piperidine derivatives in synthesizing new molecules (Pietra & Vitali, 1972).
Medicinal Chemistry and Biological Activity
Pyridine derivatives, including those with trifluoromethyl and piperidinyl groups, are crucial in medicinal chemistry due to their wide range of biological activities. These compounds have been studied for their potential in treating various diseases, underscoring the importance of 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine in the development of new therapeutic agents. The synthesis and pharmacological exploration of pyridine derivatives contribute to identifying new drugs with improved efficacy and safety profiles (Altaf et al., 2015).
Chemosensing Applications
The structural framework of 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine is similar to that of pyridine derivatives used in chemosensing applications. These derivatives are highly effective in detecting various ions and species, highlighting the compound's potential in the development of new sensors. The exploration of pyridine derivatives in chemosensing underscores the broader applicability of such compounds beyond medicinal chemistry (Abu-Taweel et al., 2022).
Propriétés
IUPAC Name |
2-piperidin-4-yloxy-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)9-2-1-3-10(16-9)17-8-4-6-15-7-5-8/h1-3,8,15H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMSCEYHXDKAEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine](/img/structure/B1453988.png)
![2-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B1453989.png)

![4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile](/img/structure/B1453992.png)
![(3-Methylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1453995.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B1453996.png)
![3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1453999.png)

![4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454001.png)


